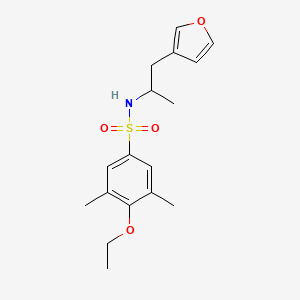

4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-5-22-17-12(2)8-16(9-13(17)3)23(19,20)18-14(4)10-15-6-7-21-11-15/h6-9,11,14,18H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUZMXNPFGUVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC(C)CC2=COC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The furan ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

Sulfonamide formation: The final step involves the reaction of the alkylated furan derivative with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine under appropriate conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under controlled conditions.

Major Products

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Amines or other reduced forms of the sulfonamide.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that sulfonamide derivatives possess significant antibacterial activity. The incorporation of furan and ethoxy groups has been shown to enhance the compound's efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study demonstrated that modifications in the sulfonamide structure can lead to improved interactions with bacterial enzymes, thereby increasing potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which are crucial for the development of new therapeutic agents for inflammatory diseases. Mechanistic studies suggest that it may inhibit key inflammatory pathways, potentially leading to reduced symptoms in conditions like arthritis and other inflammatory disorders. The furan moiety is particularly noted for its ability to modulate inflammatory responses at the cellular level .

Agricultural Applications

Pesticidal Activity

In agricultural settings, 4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide has been investigated for its pesticidal properties. Its structure allows it to interact with specific biological targets in pests, making it a candidate for developing eco-friendly pesticides. Field trials have shown promising results against common agricultural pests, suggesting that this compound could serve as a safer alternative to synthetic pesticides .

Herbicidal Potential

The compound's unique chemical structure also indicates potential herbicidal activity. Preliminary studies have assessed its effectiveness in inhibiting weed growth without adversely affecting crop yields. This dual functionality could be particularly beneficial in integrated pest management strategies .

Case Studies

Case Study 1: Antibacterial Efficacy

A case study involving the testing of various sulfonamide derivatives, including this compound, revealed a significant reduction in bacterial growth at low concentrations. The study utilized a standard disk diffusion method and reported minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Field Trials in Agriculture

In a series of field trials conducted over two growing seasons, the application of the compound demonstrated effective control of aphid populations while maintaining beneficial insect populations. The results indicated a reduction in pesticide application rates by up to 30% compared to traditional chemical treatments .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, affecting their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related molecules from recent patents and literature (Table 1):

Table 1: Comparison of Key Structural Features

Key Differences and Implications

Sulfonamide vs. Carboxamide Backbone

- The target compound’s sulfonamide group (SO₂NH) is more acidic and polar than carboxamides (CONH), as seen in Example 5 . This may influence solubility and target binding in biological systems.

Furan-3-yl vs. Other Heterocycles

- The furan-3-yl group in the target compound differs from furan-2-yl derivatives (e.g., mercury compounds in ), where regiochemistry affects electronic distribution. Furan-3-yl’s electron-rich 3-position may enhance π-stacking interactions compared to furan-2-yl analogs.

Substituent Effects

- The ethoxy group (4-OCH₂CH₃) in the target compound increases steric bulk and lipophilicity compared to methoxy (OCH₃) groups in EP 2,697,207 B1 .

- Trifluoromethyl groups in Example 5 improve metabolic stability but reduce polarity relative to the target compound’s methyl and ethoxy substituents.

Synthetic Complexity

- The target compound’s synthesis likely parallels methods in EP 4,374,877 A2 , involving aldehyde-amine condensation. However, dicationic systems in require multi-step heteroazulene functionalization, highlighting the target’s relative simplicity.

Electrochemical and Stability Profiles Dicationic furan derivatives in exhibit low reduction potentials (E₁ᵣₑd ~ -0.2 V) due to extended conjugation, whereas the target compound’s neutral sulfonamide lacks such redox activity.

Biological Activity

4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for pharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 321.40 g/mol |

| Melting Point | Not available |

| LogP | 3.073 |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent sulfonation. The detailed synthetic route includes:

- Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonation : The introduction of the sulfonamide group is done via sulfonylation reactions on the aromatic ring.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamides, including derivatives similar to this compound. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, a study reported that sulfonamides showed minimum inhibitory concentration (MIC) values against various pathogens, suggesting their potential as antimicrobial agents .

The mechanism by which sulfonamides exert their effects typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This inhibition disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death.

Case Studies

- Antibacterial Efficacy : A recent study highlighted that derivatives of sulfonamides demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective inhibition of bacterial growth .

- Antifungal Activity : In another investigation focusing on antifungal properties, compounds structurally related to this compound were shown to inhibit fungal growth effectively, suggesting a broad spectrum of activity against both gram-positive and gram-negative organisms .

Research Findings

Recent molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The results indicate that the compound interacts favorably with active sites in target enzymes, enhancing its potential as a therapeutic agent.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.